Deoxyadenosine

Description

Significance as a Fundamental Nucleoside in Molecular Biology and Biochemistry

2'-Deoxyadenosine (B1664071) monohydrate is a vital nucleoside that plays an indispensable role in a multitude of biochemical and molecular processes. chemimpex.comchemimpex.com It is a precursor for the synthesis of deoxyadenosine (B7792050) triphosphate (dATP), one of the four deoxyribonucleoside triphosphates that are the fundamental units for DNA synthesis by DNA polymerases. wikipedia.orgexcedr.com

In the laboratory setting, 2'-deoxyadenosine monohydrate is a cornerstone of molecular biology research. chemimpex.com It is widely used in various applications, including:

DNA Synthesis and Research: As a primary component, it is essential for studies in genetics and molecular biology that involve the synthesis of DNA. chemimpex.com

Pharmaceutical Development: The compound is crucial in the development of antiviral and anticancer drugs. chemimpex.comchemimpex.com

Biotechnology: It is utilized in the production of recombinant proteins and in gene therapy applications. chemimpex.com

Role in Deoxyribonucleic Acid Architecture and Function

The structural integrity and function of DNA are intrinsically linked to 2'-deoxyadenosine. Within the iconic double helix structure of DNA, 2'-deoxyadenosine pairs specifically with thymidine (B127349) (T) via two hydrogen bonds. wikipedia.orgontosight.ai This adenine-thymine (A-T) base pairing is a fundamental principle of molecular biology, ensuring the accurate replication and transcription of genetic information. ontosight.ai

The sequence of 2'-deoxyadenosine and the other three deoxyribonucleosides in a DNA strand constitutes the genetic code, which dictates the synthesis of proteins and regulates cellular activities. chemicalbook.com The precise arrangement of these nucleosides is critical for the proper folding of DNA into its three-dimensional structure, which in turn influences gene expression and other cellular processes. ontosight.ai Furthermore, the study of how various molecules interact with DNA bases like adenine (B156593) in 2'-deoxyadenosine is crucial for understanding DNA damage and repair mechanisms. nih.gov

Overview of Physiological Relevance

Beyond its structural role in DNA, 2'-deoxyadenosine has significant physiological relevance. It is involved in various cellular processes, including cell signaling and the regulation of gene expression. ontosight.ai The metabolism of 2'-deoxyadenosine is tightly regulated within the body. For instance, the enzyme adenosine (B11128) deaminase (ADA) catalyzes the conversion of this compound to less toxic derivatives. ebi.ac.uk

Disruptions in the metabolism of 2'-deoxyadenosine can have profound physiological consequences. An absence of adenosine deaminase leads to the accumulation of this compound, which is particularly toxic to T lymphocytes. wikipedia.orgebi.ac.uk This toxicity is the underlying cause of a severe genetic disorder known as adenosine deaminase-deficient severe combined immunodeficiency disease (ADA-SCID). wikipedia.orgebi.ac.uk

Research has also explored the effects of 2'-deoxyadenosine on various cellular functions. It has been shown to inhibit the proliferation of keratinocytes and can influence cyclic AMP (cAMP) levels in cells. sigmaaldrich.comnih.gov Furthermore, studies have indicated its potential as an anticancer agent, particularly in colon cancer, and its ability to inhibit the activity of certain enzymes like S-adenosyl-L-homocysteine hydrolase (SAHH). medchemexpress.com

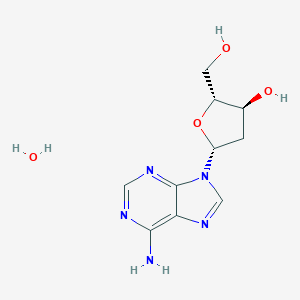

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLXZPDWKRNYJJZ-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883624 | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [La-Mar-Ka MSDS], Solid | |

| Record name | 2'-Deoxyadenosine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

958-09-8, 40627-14-3, 16373-93-6 | |

| Record name | Deoxyadenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=958-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Deoxyadenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000958098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Deoxyformycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627143 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Adenosine, 2'-deoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.262 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-Deoxyadenosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-DEOXYADENOSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P582C98ULC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

189 °C | |

| Record name | Deoxyadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000101 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Cellular and Molecular Mechanisms of 2 Deoxyadenosine Monohydrate Action

Involvement in Deoxyribonucleic Acid Synthesis and Repair Pathways

2'-Deoxyadenosine (B1664071) monohydrate, a fundamental component of deoxyribonucleic acid (DNA), plays a critical role in the synthesis and maintenance of the genetic code. Its proper integration is essential for faithful DNA replication and repair; however, its presence in excess or in a modified form can lead to significant cellular dysfunction.

Integration into Deoxyribonucleic Acid Structure as a Building Block

2'-Deoxyadenosine is a deoxyribonucleoside, which means it is a derivative of the nucleoside adenosine (B11128) with a hydrogen atom at the 2' position of its ribose sugar moiety instead of a hydroxyl group. biocompare.com This structural feature makes it a fundamental building block for the synthesis of DNA. nih.govsigmaaldrich.com In the process of DNA replication, 2'-deoxyadenosine is phosphorylated to deoxyadenosine (B7792050) triphosphate (dATP). DNA polymerases then incorporate dATP into the growing DNA strand, where it forms a base pair with deoxythymidine (T) in the template strand. biocompare.com This precise pairing is crucial for the accurate duplication of the genetic material before cell division.

Impact on Deoxyribonucleic Acid Integrity and Stability

The integration of 2'-deoxyadenosine and its analogs can have a significant impact on the integrity and stability of the DNA double helix. The alpha-anomer of 2'-deoxyadenosine (α-dA), a lesion produced by free radicals, can be incorporated into DNA. osti.gov Studies on synthetic DNA duplexes have shown that the thermodynamic stability of the DNA helix is influenced by the presence of such analogs. For instance, the replacement of this compound with 2'-deoxy-3-deazaadenosine has been shown to increasingly destabilize the DNA duplex. nih.gov The stability of a DNA duplex containing an α-dA lesion is dependent on the base it is paired with, with the melting temperature (Tm) decreasing in the order of α-dA:T > α-dA:C ≈ α-dA:A > α-dA:G. osti.gov The presence of oxidatively generated lesions like (5'S)-5',8-cyclo-2'-deoxyadenosine can also cause localized structural perturbations and mild thermodynamic destabilization of the DNA duplex. nih.gov These alterations in DNA stability can interfere with the normal processes of DNA replication and transcription and may trigger DNA repair mechanisms.

Modulation of Deoxyribonucleic Acid Fragmentation

Exposure of cells to 2'-deoxyadenosine, particularly in combination with an adenosine deaminase inhibitor like deoxycoformycin, can lead to the accumulation of dATP. This accumulation is associated with the induction of DNA strand breaks and subsequent DNA fragmentation, a hallmark of apoptosis (programmed cell death). nih.gov In human colon carcinoma LoVo cells, treatment with 2'-deoxyadenosine has been shown to promote apoptosis, characterized by chromatin condensation and nuclear fragmentation. medchemexpress.comnih.gov This process involves the activation of caspase-3, a key executioner caspase in the apoptotic pathway. medchemexpress.com The activation of caspases can, in turn, activate endonucleases, such as caspase-activated DNase (CAD), which are responsible for the internucleosomal cleavage of DNA. wikipedia.org Studies in quiescent lymphocytes have demonstrated that the toxic effects of 2'-deoxyadenosine and its analogs are linked to the induction of DNA strand breaks, which precedes cell death. nih.gov

Regulation of Cell Proliferation and Cell Cycle Progression

2'-Deoxyadenosine monohydrate and its analogs have been shown to exert significant effects on cell proliferation and the progression of the cell cycle, primarily through the inhibition of DNA synthesis and the induction of cell cycle arrest.

Inhibition of Cellular Growth in Diverse Cell Lines

The cytotoxic effects of 2'-deoxyadenosine and its halogenated analogs, such as 2-chloro-2'-deoxyadenosine (cladribine) and 2-bromo-2'-deoxyadenosine, have been demonstrated in a variety of cancer cell lines. These compounds are effective inhibitors of the growth of T-lymphoblastoid, B-lymphoblastoid, and myeloid cell lines. acs.org The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, vary depending on the cell line and the specific analog. For example, in the CCRF-CEM human T-lymphoblastoid cell line, the IC50 for this compound (in the presence of an adenosine deaminase inhibitor) was 0.9 microM, while for 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine, the IC50 values were 0.045 microM and 0.068 microM, respectively. acs.org In the LoVo human colon carcinoma cell line, 2'-deoxyadenosine monohydrate inhibited cell growth in a concentration- and time-dependent manner. medchemexpress.com

Below is an interactive data table summarizing the IC50 values of 2'-Deoxyadenosine and its analogs in various human cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2'-Deoxyadenosine (+ Deoxycoformycin) | CCRF-CEM (T-lymphoblastoid) | 0.9 | acs.org |

| 2-Chloro-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.045 | acs.org |

| 2-Bromo-2'-deoxyadenosine | CCRF-CEM (T-lymphoblastoid) | 0.068 | acs.org |

| 2'-Deoxyadenosine Monohydrate | LoVo (Colon Carcinoma) | Concentration-dependent inhibition (0.01-0.5 mM) | medchemexpress.com |

Effects on [3H] Thymidine (B127349) Uptake and Mitosis

The incorporation of radiolabeled thymidine, such as [3H]thymidine, into DNA is a common method for assessing cell proliferation. 2'-Deoxyadenosine and its analogs have been shown to inhibit [3H]thymidine uptake, indicating a reduction in DNA synthesis. acs.org In pig keratinocyte explant cultures, both adenosine and 2'-deoxyadenosine demonstrated marked inhibitory effects on [3H]thymidine uptake and mitosis. acs.org The inhibition of DNA synthesis is a key mechanism by which these compounds impede cell proliferation.

Induction of Programmed Cell Death (Apoptosis)

2'-Deoxyadenosine, a naturally occurring nucleoside, is a critical molecule in cellular processes and, under certain conditions, a potent inducer of programmed cell death, or apoptosis. This process is characterized by a series of distinct morphological and biochemical events that lead to the orderly dismantling of the cell.

A central event in the execution phase of apoptosis is the activation of a family of cysteine proteases known as caspases. Specifically, 2'-deoxyadenosine has been demonstrated to trigger the activation of caspase-3, a key executioner caspase. For this to occur, 2'-deoxyadenosine must first be phosphorylated intracellularly by kinases to form this compound triphosphate (dATP). nih.gov This accumulation of dATP, particularly in conjunction with the release of cytochrome c from the mitochondria, can cooperate with Apoptotic protease activating factor 1 (Apaf-1) to activate caspase-3. pnas.orgnih.govashpublications.org This activation involves the proteolytic processing of the inactive procaspase-3 into its active form. nih.gov

Studies in various cell lines, including human T leukemia cells and colon carcinoma cells, have confirmed that exposure to 2'-deoxyadenosine or its analogs leads to the activation of caspase-3. nih.govnih.gov This activation is a crucial step that initiates a cascade of downstream events, including the cleavage of cellular proteins, ultimately leading to the systematic disassembly of the cell. nih.gov In some cellular contexts, a caspase-3-dependent mitochondrial feedback amplification loop has been observed, where initial caspase-3 activation further promotes mitochondrial damage and the release of pro-apoptotic factors, thereby amplifying the apoptotic signal. nih.gov

The apoptosis induced by 2'-deoxyadenosine is accompanied by a set of characteristic morphological and biochemical changes. nih.govthesciencenotes.com

Morphological Changes: Cells undergoing apoptosis exhibit distinct physical alterations. These include:

Cell Shrinkage: The cell loses volume and pulls away from its neighbors. nih.govbohrium.com

Chromatin Condensation: The genetic material within the nucleus condenses and aggregates at the nuclear periphery. nih.govbohrium.com

Nuclear Fragmentation: The nucleus breaks down into smaller, discrete bodies. nih.govbohrium.com

Membrane Blebbing: The cell membrane forms bubble-like protrusions. thesciencenotes.com

Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-enclosed fragments called apoptotic bodies, which are then cleared by phagocytic cells. nih.govbohrium.com

Fluorescence microscopy of human colon carcinoma cells treated with 2'-deoxyadenosine has revealed these classic apoptotic morphologies. nih.gov

Biochemical Hallmarks: A primary biochemical hallmark of apoptosis is the degradation of nuclear DNA into internucleosomal fragments. nih.govbohrium.com This process is mediated by endonucleases that are activated as part of the apoptotic cascade. When analyzed by gel electrophoresis, this fragmented DNA appears as a characteristic "ladder." Another key biochemical event is the exposure of phosphatidylserine on the outer surface of the cell membrane, which acts as a signal for phagocytes. thesciencenotes.com

Modulation of Cellular Signaling Pathways

2'-Deoxyadenosine monohydrate also exerts significant influence over various cellular signaling pathways, affecting cellular communication, energy balance, and DNA synthesis.

Cyclic adenosine monophosphate (cAMP) is a vital second messenger involved in numerous biological processes. wikipedia.org 2'-Deoxyadenosine has been shown to modulate cAMP levels, although its effect can be weaker compared to adenosine. nih.gov In studies on pig epidermis, while adenosine markedly increased cAMP levels, 2'-deoxyadenosine had a much less potent effect. nih.gov Despite this, both nucleosides demonstrated significant inhibitory effects on keratinocyte proliferation. nih.gov This suggests that the antiproliferative actions of 2'-deoxyadenosine may not be solely mediated through the elevation of cAMP, indicating a more complex interaction with cellular signaling cascades. nih.gov

Under conditions of metabolic stress, such as ischemia (a restriction in blood supply), cellular energy homeostasis is severely challenged. The breakdown of adenosine triphosphate (ATP), the cell's primary energy currency, leads to the accumulation of its catabolic products, including adenosine and 2'-deoxyadenosine. doaj.org The accumulation of these purine (B94841) nucleosides is a direct consequence of energy depletion. nih.gov Specifically, the toxic effects of 2'-deoxyadenosine on lymphocytes are linked to a significant drop in intracellular NAD levels, followed by a decrease in ATP pools, which ultimately leads to cell death. nih.gov This process highlights the critical role of 2'-deoxyadenosine metabolism in cellular viability during periods of severe energy stress.

In certain genetic disorders, such as adenosine deaminase (ADA) deficiency, the inability to break down 2'-deoxyadenosine leads to a massive accumulation of dATP. hmdb.ca This buildup results in the severe inhibition of ribonucleotide reductase, which in turn disrupts DNA synthesis and leads to the death of rapidly dividing cells, particularly lymphocytes, causing severe combined immunodeficiency (SCID). hmdb.ca Studies on lymphocytes have shown that 2'-deoxyadenosine can inhibit the activity of ribonucleotide reductase, a key factor in its toxicity to these cells. nih.gov

Interactive Data Tables

Table 1: Effects of 2'-Deoxyadenosine on Apoptotic Markers

| Marker | Observation in Response to 2'-Deoxyadenosine | Cell Type Example |

| Caspase-3 Activation | Proteolytic processing of procaspase-3 to its active form | Human Colon Carcinoma nih.gov |

| Cytochrome c Release | Release from mitochondria into the cytosol | Human Colon Carcinoma nih.gov |

| Chromatin Condensation | Aggregation of chromatin at the nuclear periphery | Human Colon Carcinoma nih.gov |

| Nuclear Fragmentation | Breakdown of the nucleus into smaller bodies | Human Colon Carcinoma nih.gov |

| DNA Fragmentation | Cleavage of DNA into internucleosomal fragments | Human T-lymphoblastoid CEM |

Table 2: Modulation of Cellular Pathways by 2'-Deoxyadenosine

| Pathway/Molecule | Effect of 2'-Deoxyadenosine | Cellular Context |

| cAMP Accumulation | Weaker stimulation compared to adenosine | Pig Epidermis nih.gov |

| Energy Homeostasis | Accumulation reflects ATP breakdown under stress; contributes to NAD and ATP depletion | Lymphocytes nih.gov |

| Ribonucleotide Reductase | Inhibition of enzyme activity (as dATP) | Lymphocytes nih.gov |

Enzymatic Interactions and Metabolic Pathways

The biological effects of 2'-Deoxyadenosine monohydrate are intricately linked to its interactions with several key enzymes and its subsequent metabolism through various cellular pathways. These interactions can lead to significant alterations in cellular function, ultimately contributing to its observed physiological and cytotoxic effects.

2'-Deoxyadenosine has been identified as a potent inhibitor of S-adenosyl-L-homocysteine hydrolase (SAHH). This enzyme is crucial for the hydrolysis of S-adenosyl-L-homocysteine (SAH) into adenosine and homocysteine, a critical step in cellular methylation reactions. The inhibition of SAHH by 2'-deoxyadenosine is characterized as a "suicide-like" or irreversible inactivation mechanism. nih.govjci.org This inactivation leads to the cellular accumulation of SAH. nih.govnih.gov

Table 1: Research Findings on SAHH Inhibition by 2'-Deoxyadenosine

| Finding | Organism/Cell Type | Implication | Reference(s) |

|---|---|---|---|

| Apparent suicide inhibitor of SAHH | Equine | Irreversible inactivation of the enzyme. | nih.gov |

| Linear mixed inhibition observed in initial velocity studies | Equine | Suggests multiple binding modes to the enzyme. | nih.gov |

| Tightly binds to and irreversibly inactivates human lymphoblast SAHH | Human lymphoblasts | Demonstrates a direct, inactivating interaction. | jci.org |

| Inhibition leads to accumulation of SAH | In vitro and in vivo models | Feedback inhibition of crucial methyltransferase enzymes. | nih.govnih.gov |

2'-Deoxyadenosine monohydrate acts as a competitive inhibitor of phosphodiesterase (PDE) enzymes. broadpharm.com PDEs are a family of enzymes that catalyze the breakdown of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), into their corresponding monophosphate forms. By competitively inhibiting PDE activity, 2'-deoxyadenosine monohydrate prevents the degradation of these second messengers.

This inhibition leads to an elevation of intracellular cAMP levels. broadpharm.commedchemexpress.com Increased cAMP can, in turn, activate various downstream signaling pathways, including protein kinase A (PKA). The sustained elevation of cAMP has been implicated in a variety of cellular responses, including the inhibition of glucose-stimulated insulin (B600854) release from pancreatic islets and the induction of apoptosis, or programmed cell death, in certain cell types like neurons. broadpharm.commedchemexpress.com

Table 2: Research Findings on Phosphodiesterase Inhibition by 2'-Deoxyadenosine Monohydrate

| Finding | Cellular Effect | Consequence | Reference(s) |

|---|---|---|---|

| Competitive inhibitor of phosphodiesterase | Prevents breakdown of cyclic nucleotides | Increased intracellular levels of second messengers. | broadpharm.com |

| Leads to elevated levels of cAMP | Activation of cAMP-dependent pathways | Can inhibit insulin release and promote apoptosis. | broadpharm.commedchemexpress.com |

The metabolic activation of 2'-deoxyadenosine is a critical step for many of its biological activities and is primarily initiated by its phosphorylation. This process is catalyzed by deoxyribonucleoside kinases. Specifically, deoxycytidine kinase has been shown to be involved in the phosphorylation of 2'-deoxyadenosine. nih.gov Adenosine kinase may also play a role in its metabolism. broadpharm.comnih.gov

This initial phosphorylation event converts 2'-deoxyadenosine into 2'-deoxyadenosine monophosphate (dAMP). This is the first step in a phosphorylation cascade that can ultimately lead to the formation of 2'-deoxyadenosine triphosphate (dATP). The efficiency of this phosphorylation is a key determinant of the subsequent cytotoxic effects of 2'-deoxyadenosine, as the triphosphorylated form is a potent inhibitor of crucial cellular enzymes.

Table 3: Kinase Activity and Phosphorylation of 2'-Deoxyadenosine

| Enzyme | Action | Product | Significance | Reference(s) |

|---|---|---|---|---|

| Deoxycytidine Kinase | Phosphorylation | 2'-deoxyadenosine monophosphate (dAMP) | Initiates the metabolic activation of 2'-deoxyadenosine. | nih.gov |

Adenosine deaminase (ADA) is a pivotal enzyme in the purine salvage pathway. nih.govresearchgate.net Its primary function is the irreversible deamination of adenosine and 2'-deoxyadenosine, converting them into inosine (B1671953) and 2'-deoxyinosine, respectively. researchgate.netsinobiological.com 2'-deoxyadenosine is predominantly formed from the degradation of DNA. researchgate.netwikipathways.org

In a healthy physiological state, ADA effectively catabolizes 2'-deoxyadenosine, preventing its accumulation. researchgate.net However, in cases of ADA deficiency, a genetic disorder, the absence of functional ADA leads to a significant build-up of its substrates, particularly 2'-deoxyadenosine, in both intracellular and extracellular fluids. nih.govresearchgate.net This accumulation is the primary driver of the pathology seen in ADA deficiency, most notably severe combined immunodeficiency (SCID), as high levels of 2'-deoxyadenosine and its metabolites are particularly toxic to lymphocytes. nih.govresearchgate.net

Table 4: Adenosine Deaminase (ADA) and 2'-Deoxyadenosine Metabolism

| Condition | ADA Activity | 2'-Deoxyadenosine Level | Consequence | Reference(s) |

|---|---|---|---|---|

| Normal Physiology | Present and active | Low | Normal purine metabolism. | researchgate.net |

Following its initial phosphorylation, 2'-deoxyadenosine monophosphate (dAMP) can be further phosphorylated to 2'-deoxyadenosine diphosphate (dADP) and subsequently to 2'-deoxyadenosine triphosphate (dATP). nih.gov In conditions of 2'-deoxyadenosine accumulation, such as ADA deficiency, there is a significant increase in the intracellular concentration of dATP. nih.govnih.gov In the erythrocytes of individuals with ADA deficiency, dATP levels can equal or even exceed the normally high levels of adenosine triphosphate (ATP). nih.gov

This accumulation of dATP has profound and detrimental effects on cellular function. The primary mechanism of dATP-induced toxicity is the inhibition of ribonucleotide reductase. nih.govresearchgate.net This enzyme is essential for the synthesis of all four deoxyribonucleotides (dCTP, dGTP, dTTP, and dATP) required for DNA replication and repair. By inhibiting ribonucleotide reductase, elevated dATP levels create an imbalance in the deoxynucleotide pool, effectively starving the cell of the building blocks needed for DNA synthesis. nih.gov This ultimately leads to an inhibition of cell proliferation and can trigger apoptosis, which is particularly devastating for the rapidly dividing cells of the immune system. nih.gov Interestingly, in erythrocytes, dATP can functionally replace ATP as an energy-transferring molecule, maintaining cell viability in the absence of ATP. nih.gov

Table 5: Effects of dATP Accumulation

| Finding | Mechanism | Cellular Impact | Reference(s) |

|---|---|---|---|

| Accumulation of dATP in ADA deficiency | Increased phosphorylation of accumulating 2'-deoxyadenosine | High intracellular dATP concentrations. | nih.govnih.gov |

| Inhibition of ribonucleotide reductase | Allosteric inhibition by high dATP levels | Depletion of other deoxynucleotides, halting DNA synthesis. | nih.govresearchgate.net |

| Induction of apoptosis | Disruption of DNA synthesis and repair | Cell death, particularly in lymphocytes. | nih.gov |

Biological and Immunological Effects of 2 Deoxyadenosine Monohydrate

Immunomodulatory Properties

2'-Deoxyadenosine (B1664071), a naturally occurring nucleoside, exhibits significant immunomodulatory properties, primarily through its effects on various immune cell populations. Its influence is particularly pronounced in the context of adenosine (B11128) deaminase (ADA) deficiency, a genetic disorder where the accumulation of deoxyadenosine (B7792050) leads to severe immunodeficiency. wikipedia.org

Toxicity Towards Lymphocytes (Proliferating and Resting)

2'-Deoxyadenosine is known to be toxic to both proliferating and resting lymphocytes. nih.gov This toxicity is a key factor in the lymphopenia observed in individuals with ADA deficiency. wikipedia.orgnih.gov The mechanism of this toxicity involves the intracellular accumulation of this compound and its subsequent phosphorylation to this compound triphosphate (dATP). Elevated levels of dATP are believed to inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby leading to cell death.

The susceptibility of lymphocytes to this compound is linked to the activity of adenosine deaminase, an enzyme that degrades this compound. Lymphoid cells, in general, have high levels of this compound kinase, which phosphorylates this compound, and relatively low levels of deoxynucleotidase, which dephosphorylates it. This metabolic imbalance makes them particularly vulnerable to the toxic effects of this compound accumulation.

| Cell Type | State | Effect of 2'-Deoxyadenosine | Reference |

| Lymphocytes | Proliferating | Toxic | nih.gov |

| Lymphocytes | Resting | Toxic | nih.gov |

Sensitivity of Human Monocytes and Macrophages

Contrary to the initial belief that lymphoid cells were uniquely susceptible, research has demonstrated that human monocytes are also highly sensitive to the toxic effects of 2'-deoxyadenosine, particularly in the presence of an ADA inhibitor like deoxycoformycin. nih.govnih.gov In vitro studies have shown that monocytes are as sensitive as lymphocytes to this compound and its analogue, 2-chloro-2'-deoxyadenosine (CldAdo). nih.gov This sensitivity suggests a broader impact of this compound on the immune system beyond just the lymphocyte population.

Impact on Protein Synthesis, Phagocytosis, and Interleukin-6 Secretion

Exposure of human monocytes to 2'-deoxyadenosine and its analogues has been shown to have a significant impact on their function. Specifically, the analogue 2-chlorothis compound (CdA) has been demonstrated to decrease protein synthesis and inhibit both phagocytosis and the secretion of Interleukin-6 (IL-6). nih.gov These effects are associated with the induction of massive DNA damage within the monocytes. nih.gov

| Monocyte Function | Effect of 2'-Deoxyadenosine Analogue (CdA) | Reference |

| Protein Synthesis | Decrease | nih.gov |

| Phagocytosis | Inhibition | nih.gov |

| Interleukin-6 (IL-6) Secretion | Inhibition | nih.gov |

Effects on Specific Cell Populations and Tissues

The influence of 2'-deoxyadenosine extends beyond the immune system, with notable effects on other specialized cell types and tissues, such as the pancreas.

Pancreatic Islet Function and Glucose-Stimulated Insulin (B600854) Release Inhibition

2'-Deoxyadenosine has been identified as a potent inhibitor of insulin release from pancreatic islets. nih.gov Studies have shown that 2'-deoxyadenosine can produce a dose-dependent inhibition of glucose-stimulated insulin release. nih.gov This inhibitory effect is also observed with other adenosine analogues. nih.gov The mechanism behind this inhibition appears to be linked to the ability of these nucleosides to inhibit the accumulation of cyclic AMP (cAMP) within the islet cells. nih.gov

| Compound | Effect on Pancreatic Islets | Reference |

| 2'-Deoxyadenosine | Inhibition of glucose-stimulated insulin release | nih.gov |

Rat Chromaffin Cell Apoptosis

Research has demonstrated that 2'-Deoxyadenosine is toxic to chromaffin cells from the adrenal glands of rats. nih.gov In culture, the presence of 100 microM of 2'-Deoxyadenosine, combined with an adenosine deaminase inhibitor like 3 microM deoxycoformycin (DCF), resulted in the death of over 75% of the cells over a three-day period. nih.gov The cell death process was identified as apoptosis, characterized by distinct morphological changes including membrane blebbing, shrinkage of the cell body, condensation of chromatin, and fragmentation of DNA. nih.gov

The lethal effects of 2'-Deoxyadenosine were significantly potentiated by DCF, which inhibits the enzyme adenosine deaminase. nih.gov The mechanism of toxicity is linked to the intracellular accumulation of its phosphorylated product, this compound triphosphate (dATP). nih.gov Cells treated with 100 microM and 300 microM of 2'-Deoxyadenosine showed a three-fold and nine-fold increase in dATP levels, respectively. nih.gov This accumulation of dATP is significant because it is a known inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.gov

Further investigation into the mechanism revealed that the phosphorylation of 2'-Deoxyadenosine is a critical step for its toxicity. The formation of dATP was entirely prevented by iodotubercidin (ITu), a substance that inhibits the phosphorylation of 2'-Deoxyadenosine by nucleoside kinase. nih.gov Consequently, nanomolar concentrations of ITu were able to completely protect the chromaffin cells from the lethal effects of 2'-Deoxyadenosine. nih.gov Interestingly, attempts to prevent cell death using inhibitors of nucleoside transport or precursors for pyrimidine (B1678525) nucleotide biosynthesis were unsuccessful. nih.gov

| Condition | Observation | Mechanism | Reference |

|---|---|---|---|

| 100 µM 2'-Deoxyadenosine + 3 µM DCF | >75% cell death over 3 days; signs of apoptosis (membrane blebbing, DNA fragmentation). | Induction of apoptosis-like cell death. | nih.govmedchemexpress.com |

| 100 µM and 300 µM 2'-Deoxyadenosine | 3-fold and 9-fold increase in intracellular dATP content, respectively. | Inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis. | nih.gov |

| 2'-Deoxyadenosine + Iodotubercidin (ITu) | Complete protection from 2'-Deoxyadenosine-induced cell death. | Inhibition of 2'-Deoxyadenosine phosphorylation to dATP. | nih.gov |

| 2'-Deoxyadenosine + Nucleoside Transporter Inhibitors (dilazep, nitrobenzylthioinosine) | No prevention of cell death. | Toxicity is not prevented by blocking nucleoside transport. | nih.gov |

Pig Keratinocyte Outgrowth Inhibition

2'-Deoxyadenosine has been shown to have a marked inhibitory effect on the proliferation of pig keratinocytes. nih.gov Studies using a pig keratinocyte explant culture system demonstrated that 2'-Deoxyadenosine inhibits cell outgrowth, mitosis, and the uptake of [3H]thymidine, a marker for DNA synthesis. medchemexpress.comnih.gov

When compared to adenosine, another physiological adenine (B156593) nucleoside, 2'-Deoxyadenosine showed a greater inhibitory effect on both keratinocyte outgrowth and [3H]thymidine uptake. nih.gov However, the inhibitory effects of both compounds on mitosis were comparable in both short-term (4-hour) and long-term (72-hour) incubation periods. nih.gov

A key difference between the two nucleosides lies in their ability to stimulate the epidermal adenylate cyclase system. Adenosine significantly increases the levels of cyclic AMP (cAMP) in the epidermis, whereas 2'-Deoxyadenosine has a much weaker effect. nih.gov Despite being a weak stimulator of adenylate cyclase, 2'-Deoxyadenosine is as potent an inhibitor of keratinocyte proliferation as adenosine. nih.gov This finding suggests that the inhibitory effects of these adenine nucleosides on keratinocyte proliferation may not be mediated solely through the formation of cAMP. nih.gov

| Parameter | Effect of Adenosine | Effect of 2'-Deoxyadenosine | Reference |

|---|---|---|---|

| Keratinocyte Outgrowth | Inhibitory | Markedly Inhibitory (greater than Adenosine) | nih.gov |

| [3H]Thymidine Uptake | Inhibitory | Markedly Inhibitory (greater than Adenosine) | nih.gov |

| Mitosis (4-hr & 72-hr) | Inhibitory | Inhibitory (similar to Adenosine) | nih.gov |

| Cyclic AMP (cAMP) Stimulation | Marked increase | Much weaker effect | nih.gov |

Selective Toxicity to Non-Neuronal Cells in Neural Cultures

In studies involving neural cultures from chick embryos, 2'-Deoxyadenosine has demonstrated a selective toxicity towards non-neuronal cells while having no visible adverse effects on the viability of sensory dorsal root ganglion neurons or parasympathetic ciliary ganglion neurons. nih.gov This compound proved to be highly toxic to the non-neuronal cells present in these cultures. nih.gov

The toxic effects of 2'-Deoxyadenosine on non-neuronal cells were significantly enhanced when adenosine deaminase was inhibited. nih.gov This selective toxicity provides a useful method for eliminating non-neuronal cells from neuronal cultures, thereby creating an enriched population of sensory neurons. nih.gov In contrast, adenosine was found to be much less toxic to these non-neuronal cells. nih.gov

The mechanism of this selective toxicity appears to differ from that observed in other cell types. For instance, while phosphorylation is a key step in 2'-Deoxyadenosine toxicity in sympathetic neurons, inhibiting this step with iodotubercidin did not protect the non-neuronal cells. nih.gov Furthermore, priming pyrimidine pools with exogenous uridine (B1682114) or using a nucleoside transporter inhibitor did not prevent the toxic effects. nih.gov A significant effect observed was the inhibition of [3H]-thymidine incorporation by over 90% in non-neuronal cells as early as 6 hours after the addition of 2'-Deoxyadenosine. nih.gov

| Cell Type | Effect of 2'-Deoxyadenosine | Reference |

|---|---|---|

| Sensory Dorsal Root Ganglion Neurons | No visible adverse effect on viability. | nih.gov |

| Parasympathetic Ciliary Ganglion Neurons | No visible adverse effect on viability. | nih.gov |

| Non-Neuronal Cells | Highly toxic; leads to cell death. | nih.gov |

Implications for Genetic Disorders and Immune Deficiencies

The biological effects of 2'-Deoxyadenosine are critically relevant to the understanding of certain genetic immunodeficiency diseases, most notably Adenosine Deaminase (ADA) deficiency. nih.govmhmedical.com ADA deficiency is an autosomal recessive disorder that causes Severe Combined Immunodeficiency (SCID), a condition characterized by a profound lack of both T- and B-lymphocytes, leading to a severely compromised immune system. mhmedical.comnih.govwikipedia.org

The enzyme adenosine deaminase is essential for the purine (B94841) salvage pathway, where it catalyzes the conversion of adenosine and 2'-Deoxyadenosine to inosine (B1671953) and 2'-deoxyinosine, respectively. mhmedical.com In individuals with ADA deficiency, the absence of this enzyme leads to the accumulation of its substrates, particularly 2'-Deoxyadenosine. nih.govmhmedical.com This buildup of 2'-Deoxyadenosine is the primary cause of the lymphotoxicity seen in the disease. nih.govmhmedical.com

The accumulated 2'-Deoxyadenosine is phosphorylated within cells to form this compound triphosphate (dATP). mhmedical.commhmedical.com Immature lymphocytes are particularly sensitive to high levels of dATP. wikipedia.orgmhmedical.com The primary mechanism of dATP toxicity is the allosteric inhibition of the enzyme ribonucleotide reductase. mhmedical.comnih.gov This enzyme is crucial for the production of deoxynucleotides needed for DNA synthesis and repair. wikipedia.orgmhmedical.com By inhibiting this enzyme, dATP depletes the cell of other deoxynucleotides, thereby halting DNA synthesis and preventing cell division, which is particularly detrimental to the highly proliferative lymphocyte population. wikipedia.orgqedbio.com

A secondary mechanism of toxicity involves the induction of DNA strand breaks. nih.govnih.gov The repair of these breaks activates the enzyme poly(ADP-ribose) polymerase, which consumes large amounts of its substrate, nicotinamide (B372718) adenine dinucleotide (NAD). nih.gov This can lead to a significant depletion of intracellular NAD and, subsequently, ATP pools, ultimately resulting in cell death. nih.govnih.gov The accumulation of 2'-Deoxyadenosine also leads to an increase in S-adenosylhomocysteine, which is toxic to immature lymphocytes. wikipedia.orgqedbio.com

| Biochemical Event | Consequence | Effect on Lymphocytes | Reference |

|---|---|---|---|

| Deficiency of Adenosine Deaminase (ADA) enzyme | Inability to deaminate 2'-Deoxyadenosine. | - | nih.govmhmedical.com |

| Accumulation of 2'-Deoxyadenosine | Increased intracellular phosphorylation to dATP. | 2'-Deoxyadenosine and related metabolites are toxic. | mhmedical.commhmedical.com |

| High levels of intracellular dATP | Allosteric inhibition of ribonucleotide reductase. | Inhibition of DNA synthesis and cell division. | wikipedia.orgmhmedical.comqedbio.com |

| Accumulation of DNA strand breaks | Depletion of NAD and ATP pools. | Induction of apoptosis (cell death). | nih.govnih.gov |

| Overall Effect | - | Profound T-cell and B-cell lymphopenia, resulting in SCID. | mhmedical.comnih.gov |

Therapeutic and Diagnostic Research Applications of 2 Deoxyadenosine Monohydrate

Antineoplastic Research Potential

2'-Deoxyadenosine (B1664071) has demonstrated significant potential in antineoplastic research, particularly in the context of colon cancer and leukemia. Its mechanisms of action often involve inducing programmed cell death and interfering with essential cellular processes in cancer cells.

Inhibition of Human Colon Carcinoma Cell Growth

Research has shown that 2'-Deoxyadenosine, particularly when used with adenosine (B11128) deaminase inhibitors like 2'-deoxycoformycin, is toxic to human colon carcinoma cell lines such as LoVo. nih.gov The primary mechanism of this toxicity is the induction of apoptosis, or programmed cell death. nih.gov

Key events in this process include:

Cellular Uptake and Phosphorylation: To trigger apoptosis, 2'-deoxyadenosine must first enter the cancer cells. It is then phosphorylated by intracellular kinases to form its triphosphate derivative, deoxyadenosine (B7792050) triphosphate (dATP). nih.gov The accumulation of dATP is a critical step for the compound's cytotoxic effects. nih.gov

Apoptotic Morphology: Microscopic examination of LoVo cells treated with the combination reveals classic signs of apoptosis, such as chromatin condensation and fragmentation of the nucleus. nih.gov

Biochemical Markers: The apoptotic pathway is further confirmed by the release of cytochrome c from the mitochondria and the subsequent processing of procaspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov

The inhibition of adenosine kinase, which prevents the formation of dATP, completely reverses the toxic and apoptotic effects, highlighting the central role of dATP accumulation in the antineoplastic activity of 2'-deoxyadenosine in these cells. nih.gov

Table 1: Research Findings on 2'-Deoxyadenosine in Human Colon Carcinoma Cells

| Cell Line | Compound(s) | Observed Effect | Key Mechanism |

|---|---|---|---|

| LoVo (Human Colon Carcinoma) | 2'-Deoxyadenosine + 2'-Deoxycoformycin | Induction of cell death | Apoptosis, confirmed by chromatin condensation, nuclear fragmentation, and cytochrome c release. nih.gov |

| HCT116, HT-29, DLD-1, WiDr | Cl-F-araA (a 2'-deoxyadenosine analog) | Potent antiproliferative activity | Inhibition of DNA polymerase alpha and ribonucleotide reductase. drugbank.com |

Mechanisms in Leukemia Cell Lines (e.g., L1210 cells)

In murine leukemia L1210 cell lines, research has focused on the mechanisms of action and the development of resistance to 2'-deoxyadenosine. Studies on L1210 cells resistant to 2'-deoxyadenosine have revealed significant alterations in the expression of early response genes and the tumor suppressor gene p53. nih.gov

In this compound-resistant L1210 cell lines (named Y8 and ED2), the steady-state mRNA levels for p53 and c-jun were found to be markedly decreased. nih.gov Conversely, the mRNA levels for other important genes like c-myc, c-fos, and jun B were elevated in these resistant cell lines. nih.gov These changes in gene expression are linked to altered cellular responses and resistance pathways. The resistance in the Y8 cell line is associated with a form of ribonucleotide reductase that is not inhibited by dATP.

These resistant cell lines, which lack functional wild-type p53, also show decreased sensitivity to other chemotherapeutic agents like cisplatin and a higher frequency of gene amplification. nih.gov The transport of 2'-deoxyadenosine and its analogs into L1210 cells is a rapid process, occurring through both mediated and non-mediated pathways. nih.gov

Table 2: Gene Expression Changes in this compound-Resistant L1210 Leukemia Cells

| Gene | Change in mRNA Level in Resistant Cells (Y8, ED2) | Reference |

|---|---|---|

| p53 | Markedly Decreased | nih.gov |

| c-jun | Markedly Decreased | nih.gov |

| c-myc | Elevated | nih.gov |

| c-fos | Elevated | nih.gov |

| jun B | Elevated | nih.gov |

Antiviral Research Applications

2'-Deoxyadenosine and its analogs are subjects of extensive research for their potential antiviral activities, particularly against retroviruses like HIV and hepadnaviruses like HBV.

Reversal of Sterile Alpha Motif (SAM) and Histidine-Aspartate (HD) Domain-Containing Protein (SAMHD1) Inhibition

SAMHD1 is a host protein that restricts the replication of certain viruses, including HIV-1, in non-dividing cells like macrophages and dendritic cells. nih.govnih.gov It achieves this by functioning as a dNTP triphosphohydrolase, an enzyme that breaks down deoxynucleoside triphosphates (dNTPs). nih.gov This action depletes the intracellular pool of dNTPs, which are the essential building blocks that reverse transcriptase requires to synthesize viral DNA. nih.govnih.gov

The antiviral activity of SAMHD1 is directly linked to its ability to lower dNTP concentrations to a level that is insufficient for efficient reverse transcription. By providing an external source of deoxynucleosides like 2'-deoxyadenosine, which cells can then convert into dNTPs, it is possible to counteract the effect of SAMHD1. Increasing the intracellular dNTP pool effectively reverses the restrictive state imposed by SAMHD1, allowing viral DNA synthesis to proceed.

Inhibition of Human Immunodeficiency Virus (HIV-1)

Analogs of 2'-deoxyadenosine have been developed and researched as potent inhibitors of HIV-1 replication. nih.govnih.gov These nucleoside reverse transcriptase inhibitors (NRTIs) work by targeting the viral reverse transcriptase enzyme.

For example, 4'-C-alkyl-2'-deoxyadenosine compounds can be phosphorylated by cellular enzymes into their active triphosphate form. nih.govnih.gov This active form then competes with the natural substrate, dATP, for incorporation into the growing viral DNA chain during reverse transcription. nih.govnih.gov Once incorporated, these analogs can block the extension of the viral DNA chain, thereby terminating the synthesis process and halting viral replication. nih.govnih.gov Some modified analogs induce this termination after a delay of a few incorporation cycles, a mechanism known as delayed chain termination. plos.org

Inhibition of Hepatitis B Virus (HBV)

Specific analogs of 2'-deoxyadenosine have been identified as potent and selective inhibitors of HBV replication. medchemexpress.com For instance, 2'-Deoxy-L-adenosine, an unnatural L-nucleoside, demonstrates significant anti-hepadnavirus activity. medchemexpress.comnih.gov

The mechanism of action is believed to be the suppression of reverse transcription in the HBV replicative cycle. nih.gov These compounds can diminish viral replication by up to 95% in cell culture models, as measured by the reduction in episomal HBV DNA, without affecting the host cell's growth. nih.gov Research in animal models of chronic HBV infection has shown that these analogs can reduce the viral load significantly without apparent drug-related toxicity. medchemexpress.com

Table 3: Antiviral Research Applications of 2'-Deoxyadenosine and its Analogs

| Virus | Compound/Concept | Mechanism of Action/Effect | Reference |

|---|---|---|---|

| HIV-1 | Reversal of SAMHD1 restriction | 2'-Deoxyadenosine increases the intracellular dNTP pool, counteracting SAMHD1's dNTPase activity and allowing viral reverse transcription. | nih.gov |

| HIV-1 | 4'-C-alkyl-2'-deoxyadenosine analogs | Acts as a competitive inhibitor of reverse transcriptase, blocking viral DNA synthesis upon incorporation. | nih.govnih.gov |

| HBV | 2'-Deoxy-L-adenosine | Potent and selective inhibition of HBV replication, likely through suppression of the viral reverse transcription step. | medchemexpress.com |

Synthesis of 5'-Modified Analogues as Anti-Hepatitis C Virus Agents

In the quest for effective treatments for Hepatitis C Virus (HCV), researchers have explored the modification of nucleosides, such as 2'-deoxyadenosine, to create analogues with antiviral properties. One area of focus has been the synthesis of 5'-modified analogues of 2'-deoxyadenosine. The rationale behind this approach is to develop compounds that can interfere with the replication of the virus.

A study focused on the synthesis and evaluation of several 5'-modified 2'-deoxyadenosine analogues to investigate their anti-HCV activity. The research aimed to understand the impact of modifications at the 5'-position of the 2'-deoxynucleoside on its ability to inhibit the virus. Among the synthesized compounds, a 5'-deoxy-5'-phenacylated analogue demonstrated notable anti-HCV activity, with an EC50 of 15.1 microM. This particular analogue is significant because it is thought to operate through a mechanism that does not require the typical 5'-O-triphosphorylation process, which is a common activation pathway for many nucleoside antiviral drugs.

The following table summarizes the key findings related to the most effective analogue identified in this research:

| Compound | Modification | Anti-HCV Activity (EC50) |

| 5'-deoxy-5'-phenacylated 2'-deoxyadenosine analogue | Phenacylated at the 5' position | 15.1 microM |

Table 1: Research Findings on a 5'-Modified 2'-Deoxyadenosine Analogue

This research highlights the potential of 5'-modified 2'-deoxyadenosine analogues as a promising class of compounds for the development of new anti-HCV agents with alternative mechanisms of action.

Research in Gene Therapy and Genetic Engineering

2'-Deoxyadenosine monohydrate, as a fundamental component of DNA, is integral to the fields of gene therapy and genetic engineering. Its role extends from facilitating the introduction of genetic material into cells to being a key element in the application of advanced gene-editing technologies.

A critical challenge in gene therapy is the effective delivery of therapeutic genetic material into target cells. 2'-Deoxyadenosine monohydrate plays a role in this process as it can be utilized to help deliver genetic material into cells. nih.gov This property is valuable for enhancing the potential of therapeutic interventions aimed at correcting genetic defects or introducing new genetic information to combat diseases. The ability of 2'-deoxyadenosine to be incorporated into nucleic acids makes it a vital component in strategies designed to augment the efficiency of gene delivery systems.

Gene editing technologies, most notably the CRISPR-Cas9 system, have revolutionized genetic engineering by allowing for precise modifications to the genome. 2'-Deoxyadenosine, as one of the four essential building blocks of DNA, is the direct subject of certain advanced gene-editing techniques. Specifically, adenine (B156593) base editors (ABEs) are a class of CRISPR-based tools designed to directly convert an adenine (A) base to a guanine (G) base in the DNA sequence. This is achieved by fusing a modified Cas9 protein to an engineered adenosine deaminase enzyme. The enzyme targets a specific this compound residue within the genome, guided by the CRISPR system, and chemically modifies it. This precise editing of this compound allows for the correction of pathogenic point mutations without the need for creating double-strand breaks in the DNA, which can sometimes lead to unintended genetic alterations. The direct manipulation of this compound within the genomic context underscores its central importance in the application of these sophisticated gene-editing tools.

Contributions to Diagnostic Assay Development

The unique properties of 2'-deoxyadenosine monohydrate also lend themselves to the development of diagnostic assays for a range of medical conditions. Its role as a key component of DNA makes it an indispensable element in various diagnostic and therapeutic applications that rely on the synthesis and analysis of oligonucleotides. nih.gov

Diagnostic assays designed to identify genetic disorders often rely on the precise analysis of DNA sequences. 2'-Deoxyadenosine monohydrate is employed in the development of these assays, where it aids in the detection of specific genetic mutations or alterations that are indicative of a particular disorder. nih.gov By serving as a fundamental component in the synthesis of DNA probes and primers used in techniques such as polymerase chain reaction (PCR) and DNA sequencing, 2'-deoxyadenosine monohydrate is crucial for the accurate identification of the genetic markers associated with inherited diseases.

In the realm of infectious diseases, diagnostic assays are critical for the timely and accurate identification of pathogens. 2'-Deoxyadenosine monohydrate is utilized in the development of diagnostic tools that detect the genetic material of viruses and bacteria. nih.gov These assays, which often employ nucleic acid amplification techniques, rely on the synthesis of DNA strands that are complementary to the pathogen's genetic sequence. As an essential building block for this synthesis, 2'-deoxyadenosine monohydrate is a key component in the diagnostic assays that enable the identification of infectious agents, thereby facilitating appropriate medical treatment and epidemiological monitoring.

Utilization in Biotechnology and Recombinant Protein Production

In the realm of biotechnology, the production of recombinant proteins is a cornerstone for the development of therapeutics, diagnostics, and research reagents. The efficiency of this production is highly dependent on the optimal growth and productivity of the host cells, which are predominantly mammalian cell lines like Chinese Hamster Ovary (CHO) cells or microbial systems such as Escherichia coli. The supplementation of cell culture media with specific nutrients and precursors is a key strategy to enhance these processes. Among these, nucleosides, the building blocks of nucleic acids, have garnered attention for their potential to improve cell proliferation, viability, and protein synthesis. While extensive research has been conducted on various nucleosides, the specific role of 2'-Deoxyadenosine monohydrate in this context is an area of growing interest.

Optimization of Host Cell Growth

The optimization of host cell growth is a critical factor in maximizing the yield of recombinant proteins. A higher viable cell density directly translates to a greater capacity for protein synthesis. The addition of nucleosides to cell culture media can support and enhance cell proliferation by providing the necessary precursors for DNA synthesis and repair, thus alleviating the metabolic burden on the host cells to synthesize these compounds de novo.

Research has demonstrated that supplementation with a combination of nucleosides can significantly improve the growth rates of CHO clones. For instance, a study showed that supplementing the culture media with a mixture of cytidine, hypoxanthine, uridine (B1682114), and thymidine (B127349) led to improved growth rates in both passaging and seed bioreactors for certain CHO cell lines nih.gov. This suggests that providing an external source of nucleosides can be an effective strategy to boost cell proliferation.

While direct studies on the singular effect of 2'-Deoxyadenosine monohydrate on host cell growth for recombinant protein production are not extensively detailed in publicly available literature, its fundamental role as a precursor for DNA synthesis provides a strong rationale for its potential benefits. During the rapid proliferation phase of host cells, the demand for deoxynucleosides for DNA replication is significantly high. By supplementing the media with 2'-Deoxyadenosine monohydrate, the intracellular pool of this compound triphosphate (dATP) can be more readily maintained, potentially leading to more efficient DNA synthesis and, consequently, enhanced cell growth.

Another study on the supplementation of pyrimidine (B1678525) nucleosides (deoxyuridine, thymidine, and deoxycytidine) in fed-batch cultures of CHO cells resulted in increased cell growth and, as a consequence, a higher final antibody concentration nih.gov. This further supports the principle that addressing the need for DNA precursors through external supplementation is a valid approach to optimizing host cell growth. The synergistic effects observed when multiple nucleosides are added suggest that a balanced supply of all necessary building blocks is crucial for optimal performance nih.gov.

| Parameter | Control Culture | Nucleoside-Supplemented Culture |

| Peak Viable Cell Density | Lower | Higher |

| Culture Duration | Standard | Potentially Extended |

| Metabolic Load | Higher (for de novo synthesis) | Lower |

This is an interactive data table based on generalized findings from nucleoside supplementation studies and hypothesized effects of 2'-Deoxyadenosine monohydrate.

Enhancement of Yield and Quality in Biopharmaceutical Manufacturing

The ultimate goal of optimizing host cell growth is to enhance the yield and maintain the quality of the biopharmaceutical product. Increased viable cell density, as potentially supported by 2'-Deoxyadenosine monohydrate supplementation, can lead to a direct increase in the volumetric productivity of a bioreactor.

Research on pyrimidine nucleoside supplementation in CHO cell fed-batch cultures has shown that the increased cell growth directly resulted in an elevated antibody concentration, reaching over 9 g/L nih.gov. The final concentration of a Fab fragment in another CHO cell line was also significantly increased with nucleoside addition nih.gov. These findings highlight the direct link between enhanced cell proliferation, supported by nucleoside supplementation, and improved product yield.

Beyond just the quantity, the quality of the recombinant protein is paramount. This includes proper folding, assembly, and post-translational modifications, such as glycosylation, which are critical for the therapeutic efficacy and safety of many biopharmaceuticals. While the direct impact of 2'-Deoxyadenosine monohydrate on protein quality is not well-documented, maintaining a healthy and robust cellular state through optimized nutrition is generally accepted to contribute positively to the fidelity of protein synthesis and modification processes. A reduction in metabolic stress on the host cells, by providing key precursors like 2'-Deoxyadenosine monohydrate, could theoretically lead to a more efficient and accurate protein production machinery.

The table below summarizes the potential enhancements in biopharmaceutical manufacturing through the strategic use of nucleoside supplementation, with the hypothesized contributions of 2'-Deoxyadenosine monohydrate.

| Manufacturing Aspect | Standard Process | With 2'-Deoxyadenosine Monohydrate Supplementation (Hypothesized) |

| Recombinant Protein Yield | Baseline | Increased due to higher cell density |

| Specific Productivity | May be limited by precursor availability | Potentially maintained or enhanced |

| Product Quality (e.g., Glycosylation) | Variable, can be affected by cell stress | Potentially more consistent due to reduced metabolic burden |

| Process Robustness | Standard | Improved due to better cell growth and viability |

This interactive data table illustrates the potential, though not yet fully substantiated, benefits of 2'-Deoxyadenosine monohydrate in biopharmaceutical manufacturing based on the broader understanding of nucleoside supplementation.

Advanced Research Methodologies and Derivatives

Synthesis of 2'-Deoxyadenosine (B1664071) Monohydrate and its Analogues

The synthesis of 2'-deoxyadenosine monohydrate and its modified forms can be achieved through various chemical and biological methods, each offering distinct advantages in terms of yield, purity, and scalability.

Chemical synthesis provides a versatile platform for producing 2'-deoxyadenosine and its analogues. A common strategy involves the modification of the more readily available adenosine (B11128). One approach is the regioselective deoxygenation of a protected adenosine derivative. For instance, the Barton-McCombie reaction can be employed to remove the 2'-hydroxyl group. This method involves the selective deprotection of the 2'-acetyl group of 2',3',5'-O-triacetyl-2-chloroadenosine, which can be achieved using hydroxylamine hydrochloride and sodium acetate in pyridine tandfonline.com.

Another efficient route is the glycosylation of a purine (B94841) base with a suitably protected deoxyribose derivative. For example, the anion glycosylation of a purine potassium salt with a glycosyl chloride in a binary solvent mixture has been shown to be an effective two-step synthesis for analogues like 2-chloro-2'-deoxyadenosine (cladribine) openaccesspub.org. This method can offer improved stereoselectivity and higher yields of the desired β-anomer compared to other glycosylation techniques openaccesspub.org.

The direct coupling of an O-protected 2-deoxy-ribofuranose with silylated 2-chloroadenine is another scalable process for producing cladribine (B1669150). This method allows for the direct isolation of the desired N-9-glycosylated β-anomer as a solid from the reaction mixture, minimizing the need for extensive purification google.com.

Biotransformation methods utilize enzymes to catalyze the synthesis of 2'-deoxyadenosine and its analogues, often with high stereospecificity and under mild reaction conditions. A prominent enzymatic approach is transglycosylation, where a deoxyribosyl group is transferred from a donor nucleoside to a recipient purine base.

Whole cells of Escherichia coli strains overexpressing nucleoside phosphorylases, such as purine nucleoside phosphorylase (PNPase) and uridine (B1682114) phosphorylase (UPase), have been successfully used as biocatalysts. For instance, E. coli can be engineered to efficiently synthesize 2'-deoxyadenosine from adenine (B156593) and a suitable deoxyribosyl donor nih.gov. Similarly, the synthesis of 2-chloro-2'-deoxyadenosine has been achieved through enzymatic trans-2'-deoxyribosylation of 2-chloroadenine using whole cells of E. coli with 2'-deoxyguanosine (B1662781) as the glycosyl donor tandfonline.com.

Immobilized enzymes offer advantages in terms of reusability and process stability. Nucleoside deoxyribosyltransferase (NDT) can be immobilized and used in continuous-flow reactors for the biosynthesis of 2'-deoxyadenosine researchgate.net. This approach provides a basis for the industrial-scale production of nucleoside analogues researchgate.net. The enzymatic preparation of various 2'-deoxyadenosine analogues has also been demonstrated using nucleoside deoxyribosyltransferase from Lactobacillus species nih.gov.

The synthesis of modified analogues of 2'-deoxyadenosine is crucial for developing new therapeutic agents and research tools. Modifications can be introduced at various positions of the purine ring or the deoxyribose moiety.

8-Bromo-2'-deoxyadenosine: This analogue is a versatile intermediate for further modifications. It can be synthesized by treating 3'-O-methoxyacetyl-2'-deoxyadenosine with bromine tandfonline.com. Unprotected 2-amino-2'-deoxyadenosine can also be brominated using Br₂/AcOH/AcONa to yield 2-amino-8-bromo-2'-deoxyadenosine with high efficiency nih.gov. The 8-bromo derivative can then be used in palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to introduce various substituents at the 8-position nih.gov. The phosphoramidite derivative of 8-bromo-2'-deoxyadenosine can also be synthesized for incorporation into oligonucleotides researchgate.net.

8-Azido-2'-deoxyadenosine: This photoreactive analogue is valuable for studying nucleic acid-protein interactions. It can be synthesized from 8-bromo-2'-deoxyadenosine tandfonline.com.

2'-Methylseleno-2'-deoxyadenosine: This analogue is prepared for applications in X-ray crystallography. The synthesis of its 5'-triphosphate has been reported, which can potentially be used in the enzymatic synthesis of modified RNA d-nb.info.

2-Fluoro-2'-deoxyadenosine: This analogue has shown potential as an antiviral agent nih.gov. Its synthesis can be achieved through the coupling of silylated 2-fluoroadenine with a protected 2-deoxy-1-thio-D-erythro-pentofuranoside derivative researchgate.net.

Isotopic Labeling in Advanced Research

Isotopic labeling of 2'-deoxyadenosine is a powerful tool for detailed structural and quantitative studies in complex biological systems.

Isotopically labeled 2'-deoxyadenosine, typically with ¹³C and ¹⁵N, is instrumental in biomolecular NMR studies of DNA and DNA-protein complexes. The incorporation of these stable isotopes enhances NMR sensitivity and allows for the use of heteronuclear NMR techniques to resolve complex structures nih.govprotein-nmr.org.uk.

The synthesis of ¹³C,¹⁵N-labeled DNA can be achieved enzymatically, providing a straightforward method for producing labeled nucleic acids for NMR analysis nih.gov. Uniformly ¹³C,¹⁵N-labeled 2'-deoxyadenosine can be incorporated into DNA, enabling the sequence-specific assignment of resonances in both the free and protein-bound states nih.gov. This is crucial for elucidating the three-dimensional structures and dynamics of DNA and its complexes with proteins nih.govresearchgate.net. For instance, isotope-edited NMR experiments on a ¹³C,¹⁵N-labeled DNA bound to an unlabeled protein can reveal detailed information about the DNA conformation upon binding nih.gov.

In clinical mass spectrometry, isotopically labeled compounds, particularly those substituted with deuterium (B1214612) (²H), serve as ideal internal standards for accurate quantification of analytes in complex biological matrices like blood or urine. Deuterated 2'-deoxyadenosine can be used as an internal standard to correct for variability in sample preparation and ionization efficiency during mass spectrometric analysis texilajournal.comnih.gov.

The use of stable isotope-labeled internal standards is critical for compensating for matrix effects and instrumental drift, thereby improving the accuracy and precision of quantitative assays texilajournal.comscispace.com. Deuterated standards co-elute with the analyte and exhibit similar ionization behavior, which helps to mitigate measurement errors arising from ion suppression or enhancement texilajournal.com. However, care must be taken in assay development, as naturally occurring isotopes of the analyte can potentially interfere with the detection of doubly deuterated internal standards nih.gov. The use of deuterated analogues as internal standards has been shown to resolve issues of quantitative accuracy when analyzing compounds in differing complex matrices lcms.cz.

Role in Metabolic Flux Analysis

2'-Deoxyadenosine monohydrate, particularly in its isotopically labeled forms, serves as a crucial tool in metabolic flux analysis (MFA). MFA is a powerful technique used to quantify the rates of metabolic reactions within a biological system, providing a detailed snapshot of cellular physiology. By introducing a labeled substrate (a "tracer") into a metabolic network, researchers can track the movement of atoms through various pathways.

Stable isotope-labeled versions of 2'-deoxyadenosine, such as those containing carbon-13 (¹³C) or nitrogen-15 (¹⁵N), are commercially available for this purpose eurisotop.com. These labeled nucleosides are taken up by cells and incorporated into metabolic pathways, including DNA synthesis and purine metabolism researchgate.net. Using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, scientists can then measure the distribution of the isotopes in downstream metabolites eurisotop.comnih.govresearchgate.net. This allows for the precise determination of pathway activity and the contribution of specific precursors to various metabolic pools eurisotop.comisotope.com. The use of these tracers is essential for distinguishing biologically derived metabolites from experimental noise and for translating static metabolite measurements into a dynamic map of cellular metabolism eurisotop.com.

Utility in Therapeutic Drug Monitoring

While therapeutic drug monitoring (TDM) is a critical practice for optimizing treatment with many pharmaceuticals, direct monitoring of endogenous 2'-deoxyadenosine monohydrate is not a standard clinical application. TDM typically involves measuring the concentration of an exogenous drug to ensure it remains within a therapeutic range, which is not directly applicable to a naturally occurring nucleoside.

However, the principles of TDM are highly relevant to the therapeutic analogs of 2'-deoxyadenosine, such as cladribine and fludarabine. The clinical efficacy and toxicity of these drugs are dependent on the intracellular accumulation of their active triphosphorylated metabolites nih.govresearchgate.net. Therefore, methods have been developed to quantify these active metabolites in patient cells. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been established to measure the intracellular levels of the triphosphorylated forms of cladribine, fludarabine, and clofarabine in human cancer cells nih.gov. This approach allows researchers and clinicians to study the pharmacology of these drugs, understand mechanisms of resistance, and potentially individualize dosing, embodying the core principles of TDM. The complexity of monitoring endogenous substances is highlighted by challenges in assays for other molecules, where interferences from "like" substances can occur nih.gov.

Investigational Analogs and Derivatives

2-Chloro-2'-deoxyadenosine (Cladribine) as a Research Tool

2-Chloro-2'-deoxyadenosine, known as Cladribine, is a synthetic analog of deoxyadenosine (B7792050). Its resistance to degradation by the enzyme adenosine deaminase (ADA) gives it a longer intracellular half-life, making it a potent therapeutic agent and a valuable tool for immunological and cancer research researchgate.net.

Mechanism of Action in Lymphoid and Monocyte Cells